(2E)-2-cyano-N-(2-methoxy-5-nitrophenyl)-3-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a cyano group (-CN) and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-nitrobenzaldehyde and 2-methoxybenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with malononitrile in the presence of a base, such as piperidine, to form the corresponding α,β-unsaturated nitrile.
Amidation: The nitrile is then subjected to amidation using an amine, such as aniline, under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Oxides, such as nitro oxides
Reduction: Amines, alcohols
Substitution: Substituted nitriles, phenols
Scientific Research Applications
(E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-HYDROXYPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N3O5 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2-methoxy-5-nitrophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15N3O5/c1-25-16-6-4-3-5-12(16)9-13(11-19)18(22)20-15-10-14(21(23)24)7-8-17(15)26-2/h3-10H,1-2H3,(H,20,22)/b13-9+ |
InChI Key |
XUDZKAMXTNCVQR-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Origin of Product |
United States |
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